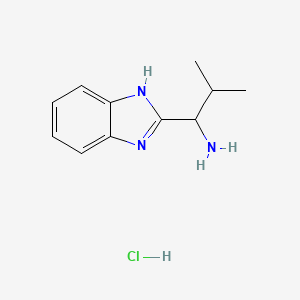

Clorhidrato de 1-(1H-bencimidazol-2-il)-2-metilpropan-1-amina

Descripción general

Descripción

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antiparasitaria

El compuesto 1H-bencimidazol-2-il hidrazonas, que es estructuralmente similar al clorhidrato de 1-(1H-bencimidazol-2-il)-2-metilpropan-1-amina, se ha estudiado por su actividad antiparasitaria . Estos estudios han demostrado que estos compuestos son más activos que los fármacos antihelmínticos de uso clínico como el albendazol y la ivermectina . Han sido particularmente efectivos contra la especie Trichinella spiralis .

Actividad Antioxidante

Además de su actividad antiparasitaria, las 1H-bencimidazol-2-il hidrazonas también han demostrado propiedades antioxidantes . Se ha encontrado que son efectivos captadores de radicales en varios sistemas . Esta actividad antioxidante podría ser potencialmente beneficiosa en condiciones donde el estrés oxidativo juega un papel .

Modulación de la Polimerización de Tubulina

Se ha encontrado que las 1H-bencimidazol-2-il hidrazonas afectan la polimerización de tubulina . Se ha demostrado que alargan la fase de nucleación y ralentizan la polimerización de tubulina, similar al fármaco nocodazol . Esto podría tener implicaciones potenciales en el tratamiento de enfermedades donde la dinámica de la tubulina se ve afectada .

Actividad Antineoplásica

Estos compuestos también han demostrado una marcada actividad antineoplásica en concentraciones micromolares bajas en modelos tumorales in vitro . Algunos derivados del compuesto han mostrado una IC50 similar a la podofilotoxina de referencia en ambas líneas celulares tumorales, acompañadas de una alta selectividad hacia las células transformadas malignas .

Mecanismo De Acción

Target of Action

The primary targets of these compounds are parasitic infections, specifically those caused by the species Trichinella spiralis . These parasites are widespread around the world and lead to morbidity and mortality in the population .

Mode of Action

These compounds interact with the parasitic larvae, leading to their death . The compounds have shown to be more effective than clinically used anthelmintic drugs such as albendazole and ivermectin . They have been observed to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37 °C in both concentrations (50 and 100 μg ml −1) .

Biochemical Pathways

The compounds affect the oxidative stress pathways in the host that are induced by the parasites . They have antioxidant properties and are capable of reacting with various free radicals . They can react through several possible reaction pathways – Hydrogen Atom Transfer in nonpolar medium, Single Electron Transfer followed by Proton Transfer in polar medium and Radical Adduct Formation in both media .

Pharmacokinetics

The compounds have been synthesized in high yields under relatively milder reaction conditions . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The result of the action of these compounds is the death of the parasitic larvae, leading to the treatment of the parasitic infection . In addition, they also have antioxidant activity, which can help to mitigate the oxidative stress induced by the parasites in the host .

Action Environment

The action of these compounds can be influenced by environmental factors such as temperature. For example, their effectiveness in killing parasitic larvae has been observed at an incubation temperature of 37 °C . Other environmental factors that could potentially influence their action, efficacy, and stability would need to be investigated in further studies.

Propiedades

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

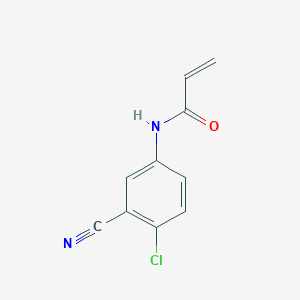

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)

![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)

methyl})amine](/img/structure/B1518538.png)

![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)

![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)